Cas no 55745-35-2 (1-[(2,3-dihydro-5-benzofuranyl)methyl]-4-thiazol-2-ylpiperazine)

1-[(2,3-dihydro-5-benzofuranyl)methyl]-4-thiazol-2-ylpiperazine structure
55745-35-2 structure
Product Name:1-[(2,3-dihydro-5-benzofuranyl)methyl]-4-thiazol-2-ylpiperazine
CAS-nummer:55745-35-2
MF:C16H19N3OS
MW:301.40656208992
CID:944441
PubChem ID:171470
Update Time:2025-04-19

1-[(2,3-dihydro-5-benzofuranyl)methyl]-4-thiazol-2-ylpiperazine Chemische en fysische eigenschappen

Naam en identificatie

    • 1-[(2,3-dihydro-5-benzofuranyl)methyl]-4-thiazol-2-ylpiperazine
    • 2-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]-1,3-thiazole
    • 1-((2,3-Dihydro-5-benzofuranyl)methyl)-4-thiazol-2-ylpiperazine
    • 1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-(1,3-thiazol-2-yl)piperazine
    • 1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-(1,3-thiazol-2-yl)piperazine hydrochloride (1:1)
    • PIPERAZINE, 1-((2,3-DIHYDRO-5-BENZOFURANYL)METHYL)-4-(2-THIAZOLYL)-
    • PZGCFBVHUMLXBW-UHFFFAOYSA-N
    • 1-(Coumaran-5-ylmethyl)-4-(2-thiazolyl)piperazine
    • 1-((2,3-DIHYDROBENZOFURAN-5-YL)METHYL)-4-(2-THIAZOLYL)PIPERAZINE
    • J296.484H
    • DTXSID50204298
    • NS00033380
    • S-3608 free base
    • 55745-35-2
    • 1-[(2,3-dihydro-5-benzo[b]furanyl)methyl]-4-thiazol-2-ylpiperazine
    • 6ZQC8FH5JZ
    • Q27265790
    • 1-(coumaran-5-yl-methyl)-4-(2-thiazolyl)piperazine
    • UNII-6ZQC8FH5JZ
    • EINECS 259-786-0
    • Inchi: 1S/C16H19N3OS/c1-2-15-14(3-9-20-15)11-13(1)12-18-5-7-19(8-6-18)16-17-4-10-21-16/h1-2,4,10-11H,3,5-9,12H2
    • InChI-sleutel: PZGCFBVHUMLXBW-UHFFFAOYSA-N
    • LACHT: S1C=CN=C1N1CCN(CC2C=CC3=C(CCO3)C=2)CC1

Berekende eigenschappen

  • Exacte massa: 301.12507
  • Monoisotopische massa: 301.12488341g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 3
  • Complexiteit: 348
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.7
  • Topologisch pooloppervlak: 56.8Ų

Experimentele eigenschappen

  • PSA: 28.6

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